5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione
CAS No.: 6943-33-5
Cat. No.: VC1972475
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6943-33-5 |
---|---|
Molecular Formula | C10H9BrN2O2 |
Molecular Weight | 269.09 g/mol |
IUPAC Name | 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione |
Standard InChI | InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15) |
Standard InChI Key | GWKFINAXYHAEHZ-UHFFFAOYSA-N |
SMILES | CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Br |
Canonical SMILES | CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Properties
5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione features an imidazolidine ring substituted with a bromophenyl group and a methyl group. This structure confers specific chemical properties that make it valuable in both chemical and biological research contexts. The compound's heterocyclic nature, combined with its specific substitution pattern, contributes to its versatility as a synthetic intermediate.
Structural Information
The compound possesses a five-membered imidazolidine-2,4-dione core (also known as hydantoin) with a 3-bromophenyl group and a methyl group at the 5-position. This specific arrangement creates a chiral center at the C-5 position, which is significant for its biological interactions and potential pharmaceutical applications.
Basic Physical and Chemical Properties
Parameter | Value |
---|---|
CAS Registry Number | 6943-33-5 |
Molecular Formula | C₁₀H₉BrN₂O₂ |
Molecular Weight | 269.09 g/mol |
IUPAC Name | 5-(3-bromophenyl)-5-methylimidazolidine-2,4-dione |
InChI | InChI=1S/C10H9BrN2O2/c1-10(8(14)12-9(15)13-10)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15) |
InChIKey | GWKFINAXYHAEHZ-UHFFFAOYSA-N |
Appearance | White solid |
Spectroscopic Properties
The compound's structure can be confirmed through various spectroscopic methods. While specific spectral data for 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione is limited in the available search results, the general characteristics can be inferred from related compounds. The imidazolidine-2,4-dione ring typically shows distinctive carbonyl absorption bands in IR spectroscopy at approximately 1700-1770 cm⁻¹, corresponding to the C=O stretching vibrations.
Predicted Physical Properties
Based on structural analytics, the compound demonstrates specific collision cross-section properties which are important for analytical chemistry applications:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 268.99202 | 156.8 |
[M+Na]⁺ | 290.97396 | 158.8 |
[M+NH₄]⁺ | 286.01856 | 161.1 |
[M+K]⁺ | 306.94790 | 159.3 |
[M-H]⁻ | 266.97746 | 156.0 |
[M+Na-2H]⁻ | 288.95941 | 159.5 |
[M]⁺ | 267.98419 | 155.6 |
[M]⁻ | 267.98529 | 155.6 |
These predicted collision cross-section values are valuable for mass spectrometry-based identification and characterization of the compound .
Biological Activities
Research indicates that 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione and related imidazolidine-2,4-dione derivatives possess several notable biological activities.
Chemical Reactions and Derivatives
5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione can participate in various chemical reactions, enabling the synthesis of more complex heterocyclic compounds.
Typical Reactions
The compound can undergo several types of chemical transformations:
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Oxidation Reactions: The imidazolidine ring can be oxidized under appropriate conditions.
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Reduction Reactions: Selective reduction of the carbonyl groups or other functional groups can generate new derivatives.
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Substitution Reactions: The bromine atom on the phenyl ring provides a reactive site for various substitution reactions, particularly metal-catalyzed coupling reactions like Suzuki, Stille, or Sonogashira couplings.
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N-Substitution: The NH groups in the imidazolidine ring can be substituted to create N-alkylated or N-acylated derivatives.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione and related compounds is crucial for drug design and optimization.
Influence of Substitution Patterns
Studies on related imidazolidine-2,4-dione derivatives suggest that:
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Halogen Substituents: The presence of a bromine atom at the meta position of the phenyl ring, as in 5-(3-Bromo-phenyl)-5-methyl-imidazolidine-2,4-dione, generally enhances antimicrobial activity.
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Methyl Group at C-5: The methyl substituent at the C-5 position contributes to the compound's biological properties, potentially by affecting its lipophilicity and interaction with biological targets.
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NH Groups of the Imidazolidine Ring: These are crucial for hydrogen bonding interactions with potential biological targets.
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